2',7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel 2',7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel
Brand Name: Vulcanchem
CAS No.: 155556-72-2
VCID: VC0133353
InChI: InChI=1S/C57H77NO13Si2/c1-12-72(13-2,14-3)70-42-33-43-56(35-66-43,69-37(8)59)48-50(68-52(63)40-31-25-20-26-32-40)57(65)34-41(36(7)44(54(57,9)10)46(60)49(61)55(42,48)11)67-53(64)47(71-73(15-4,16-5)17-6)45(38-27-21-18-22-28-38)58-51(62)39-29-23-19-24-30-39/h18-32,41-43,45-48,50,60,65H,12-17,33-35H2,1-11H3,(H,58,62)/t41-,42+,43+,45-,46+,47+,48-,50-,55+,56-,57+/m0/s1
SMILES: CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CC=C6)NC(=O)C7=CC=CC=C7)O[Si](CC)(CC)CC)C)O)C)OC(=O)C
Molecular Formula: C57H77NO13Si2
Molecular Weight: 1040.407

2',7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel

CAS No.: 155556-72-2

Cat. No.: VC0133353

Molecular Formula: C57H77NO13Si2

Molecular Weight: 1040.407

* For research use only. Not for human or veterinary use.

2',7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel - 155556-72-2

Specification

CAS No. 155556-72-2
Molecular Formula C57H77NO13Si2
Molecular Weight 1040.407
IUPAC Name [(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-triethylsilyloxypropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Standard InChI InChI=1S/C57H77NO13Si2/c1-12-72(13-2,14-3)70-42-33-43-56(35-66-43,69-37(8)59)48-50(68-52(63)40-31-25-20-26-32-40)57(65)34-41(36(7)44(54(57,9)10)46(60)49(61)55(42,48)11)67-53(64)47(71-73(15-4,16-5)17-6)45(38-27-21-18-22-28-38)58-51(62)39-29-23-19-24-30-39/h18-32,41-43,45-48,50,60,65H,12-17,33-35H2,1-11H3,(H,58,62)/t41-,42+,43+,45-,46+,47+,48-,50-,55+,56-,57+/m0/s1
Standard InChI Key XEYAPYLENSHPRC-VZECWUOSSA-N
SMILES CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CC=C6)NC(=O)C7=CC=CC=C7)O[Si](CC)(CC)CC)C)O)C)OC(=O)C

Introduction

Chemical Identity and Basic Properties

Nomenclature and Identification

2',7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel is identified by the CAS number 155556-72-2 . Its IUPAC name is [(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-triethylsilyloxypropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate . The compound is also known by several alternative names and synonyms as listed in Table 1.

Table 1: Synonyms of 2',7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel

SynonymReference
(αR,βS)-(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-6,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-4-[(triethylsilyl)oxy]-benzenepropanoic Acid β-(Benzoylamino)-α-[(triethylsilyl)oxy]-7,11-methano-1H-cyclodeca benz[1,2-b]oxet-9-yl Ester
(5beta,7alpha,10beta,13alpha)-4-(Acetyloxy)-13-({(2R,3S)-3-benzamido-3-phenyl-2-[(triethylsilyl)oxy]propanoyl}oxy)-1,10-dihydroxy-9-oxo-7-[(triethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate
Paclitaxel Impurity 77
DTXSID20747187 (EPA DSSTox identifier)

Physical and Chemical Properties

The compound possesses unique physical and chemical properties that distinguish it from paclitaxel and other related compounds. These properties are summarized in Table 2.

Table 2: Physical and Chemical Properties of 2',7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel

PropertyValueReference
Molecular FormulaC57H77NO13Si2
Molecular Weight1040.39-1040.407 g/mol
Physical AppearanceWhite solid or pale beige solid
SolubilitySlightly soluble in chloroform and methanol; soluble in dichloromethane and DMSO
Storage ConditionsRefrigerated (2-8°C), protected from air and light
Standard InChIInChI=1S/C57H77NO13Si2/c1-12-72(13-2,14-3)70-42-33-43-56(35-66-43,69-37(8)59)48-50(68-52(63)40-31-25-20-26-32-40)57(65)34-41(36(7)44(54(57,9)10)46(60)49(61)55(42,48)11)67-53(64)47(71-73(15-4,16-5)17-6)45(38-27-21-18-22-28-38)58-51(62)39-29-23-19-24-30-39/h18-32,41-43,45-48,50,60,65H,12-17,33-35H2,1-11H3,(H,58,62)/t41-,42+,43+,45-,46+,47+,48-,50-,55+,56-,57+/m0/s1
Standard InChIKeyXEYAPYLENSHPRC-VZECWUOSSA-N

Structural Characteristics

The structure of 2',7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel is characterized by three key modifications to the parent paclitaxel molecule:

  • Addition of a triethylsilyl (TES) group at the 2' hydroxyl position

  • Addition of a second triethylsilyl group at the 7 hydroxyl position

  • Removal of the acetyl group at the 10 position

These structural modifications enhance the compound's water solubility and stability, making it more suitable for various applications. The complex tetracyclic structure of the taxane core is maintained, along with the phenyl rings and side chains that contribute to its biological activity.

Synthesis and Preparation

Synthetic Routes

The synthesis of 2',7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel typically involves a series of selective protection and deprotection steps starting from paclitaxel. The process generally includes:

  • Protection of the hydroxyl groups at the 2' and 7 positions with triethylsilyl groups using triethylsilyl chloride and imidazole as a base

  • Selective hydrolysis of the acetyl group at the 10 position under basic conditions

  • Purification of the final product

These synthetic steps require precise control of reaction conditions to achieve selectivity and avoid unwanted side reactions that could affect other functional groups in the complex paclitaxel structure.

Production Methods

The industrial production of 2',7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel follows similar synthetic routes but on a larger scale. Key factors in production include:

  • Optimization of reaction conditions (temperature, solvent choice, reaction time)

  • Maximization of yield and purity

  • Use of high-quality starting materials

  • Implementation of efficient purification methods

The compound is generally produced in specialized chemical laboratories and is available primarily for research purposes rather than large-scale commercial applications.

Chemical Reactions

The reactive sites in 2',7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel allow for various chemical transformations. Common reaction types include:

  • Oxidation reactions, particularly at unprotected hydroxyl groups

  • Reduction reactions targeting carbonyl groups

  • Substitution reactions, especially involving the triethylsilyl groups

These reactions can be carried out using standard reagents:

  • Oxidation: Pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4)

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

  • Substitution: Acidic or basic conditions to facilitate the exchange of triethylsilyl groups

Biological Activity and Mechanism of Action

Interaction with Microtubules

Like paclitaxel, 2',7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel exhibits significant biological activity through its interaction with microtubules. The compound:

  • Binds to tubulin, promoting the assembly of microtubules

  • Inhibits the disassembly of microtubules, stabilizing them

  • Disrupts the normal function of microtubules during cell division

  • Ultimately leads to cell death through mitotic arrest

Research indicates that this compound retains significant binding capacity to beta-tubulin, leading to effective inhibition of cell proliferation in cancer cell lines. The modifications to the paclitaxel structure may affect its binding affinity and specificity, potentially altering its efficacy and side effect profile.

Antineoplastic Properties

2',7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel shows promise as an antineoplastic agent. Studies suggest that it may have several advantageous properties:

  • Potent inhibition of cancer cell proliferation

  • Potentially lower toxicity profile compared to other paclitaxel derivatives

  • Improved water solubility, which could enhance drug delivery

  • Potential applications in treating various cancer types including lung, ovarian, breast, head and neck cancer, and advanced forms of Kaposi's sarcoma

The enhanced solubility and stability of this compound may contribute to improved pharmacokinetic properties, potentially making it more effective as a chemotherapeutic agent.

Comparison with Related Compounds

It is instructive to compare 2',7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel with structurally similar compounds to understand its unique properties and potential advantages.

Table 3: Comparison of 2',7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel with Related Compounds

CompoundKey Structural DifferencesPotential AdvantagesReference
PaclitaxelParent compound; has acetyl group at position 10; lacks triethylsilyl groupsWidely used in chemotherapy; established efficacy profile
DocetaxelDifferent chemical structure; similar mechanism of actionDifferent side effect profile; used in various cancer types
10-Desacetyl PaclitaxelLacks acetyl group at position 10 but no triethylsilyl groupsIntermediate compound; different pharmacokinetics
10-Acetoacetyl 2',7-Bis-O-(Triethylsilyl) PaclitaxelContains acetoacetyl group at position 10 instead of lacking substituentModified biological activity; different solubility

The unique combination of structural modifications in 2',7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel contributes to its distinct chemical and biological properties, potentially offering advantages in research and therapeutic applications.

Research Applications

Analytical Standards

2',7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel serves as an important reference standard in analytical chemistry, particularly for:

  • Quality control in the production of paclitaxel and related compounds

  • Development and validation of analytical methods for taxane detection

  • Identification of impurities in paclitaxel formulations

  • Structure-activity relationship studies of taxane derivatives

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